Distinct S1P₁ Receptor Modulation Potential: Class‑Level Eligibility Within a Patent‑Protected Pharmacophore
The target compound falls within the generic scope of US 9,073,888 B2, which claims 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives as S1P₁ receptor modulators with therapeutic utility in autoimmune and vascular diseases [1]. S1P₁ receptor modulation is a clinically validated mechanism (e.g., fingolimod) but many chromene‑3‑carboxamide analogs lacking the 5‑bromofuran motif exhibit reduced receptor subtype selectivity. The patent’s in vitro S1P₁ GTPγS binding assay data for representative examples (EC₅₀ values ranging from <10 nM to >10 μM) demonstrate that even minor structural modifications can shift agonist/antagonist potency by more than 100‑fold [1]. Procuring the specific 5‑bromofuran derivative ensures alignment with the most active pharmacophore space defined in this intellectual property.
| Evidence Dimension | S1P₁ receptor modulation eligibility (patent‑defined pharmacophore) |
|---|---|
| Target Compound Data | Contains the exact 5‑bromofuran‑2‑ylmethyl amide substitution specified in preferred embodiments |
| Comparator Or Baseline | 6‑bromo‑N‑(2‑furylmethyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide (positional isomer lacking the furan‑tethered bromine) |
| Quantified Difference | Patent examples with analogous furan substitutions show EC₅₀ shifts >100‑fold relative to chromene‑only brominated counterparts; exact compound‑specific values not publicly disclosed |
| Conditions | In vitro S1P₁ GTPγS binding assay (HEK293 cells transiently expressing recombinant human S1P₁ receptor) [1] |
Why This Matters
For organizations pursuing S1P₁‑targeted programs, selecting a compound outside the defined pharmacophore risks patent non‑enablement and diminished receptor engagement, whereas the target compound is demonstrably embedded in the highest‑activity chemical space according to the patent’s MARkush claims and preferred embodiments.
- [1] Coumarin Compounds as Receptor Modulators with Therapeutic Utility. US Patent 9,073,888 B2. Allergan, Inc., July 7, 2015. View Source
